Phenyl 2-iodosylbenzoate
CAS No.: 63053-82-7
Cat. No.: VC19428014
Molecular Formula: C13H9IO3
Molecular Weight: 340.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 63053-82-7 |
|---|---|
| Molecular Formula | C13H9IO3 |
| Molecular Weight | 340.11 g/mol |
| IUPAC Name | phenyl 2-iodosylbenzoate |
| Standard InChI | InChI=1S/C13H9IO3/c15-13(17-10-6-2-1-3-7-10)11-8-4-5-9-12(11)14-16/h1-9H |
| Standard InChI Key | BEWCZIKQDFWJBY-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2I=O |
Introduction
Chemical Structure and Physicochemical Properties
Phenyl 2-iodosylbenzoate features a hypervalent iodine center in the +3 oxidation state, coordinated to a benzoate ester group at the ortho position. The iodine atom adopts a T-shaped geometry, as observed in related hypervalent iodine compounds such as (diacetoxyiodo)benzene (PIDA) . This geometry arises from the trigonal bipyramidal electron configuration, where the phenyl group occupies one equatorial position, and the oxygen atoms from the benzoate ligand occupy axial positions.
Molecular Formula and Weight
The molecular formula is C₁₃H₉IO₃, derived from the combination of a phenyl group (C₆H₅), an iodoso (IO) moiety, and a benzoate ester (C₇H₅O₂). The calculated molar mass is 296.1 g/mol, consistent with analogous iodoso compounds .
Structural Analysis
Crystallographic studies of similar iodoso derivatives, such as 2-(tert-butylsulfonyl)iodosylbenzene, reveal bond lengths of approximately 2.128 Å for C–I and 1.848 Å for I–O . These metrics suggest a dative sigma bond between iodine and oxygen, rather than a double bond, which aligns with theoretical models of hypervalent bonding . The ortho-substituted benzoate group introduces steric hindrance, stabilizing the monomeric form of the compound and preventing polymerization—a common issue in simpler iodosoarenes like iodosobenzene .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₉IO₃ | |
| Molar Mass (g/mol) | 296.1 | Calculated |
| Density (g/cm³) | ~1.6 (predicted) | |
| Melting Point | Not reported (decomposes) | - |
| Solubility | Low in polar solvents |
Synthesis and Preparation
The synthesis of phenyl 2-iodosylbenzoate follows methodologies established for hypervalent iodine(III) reagents. A two-step approach is commonly employed:
Step 1: Oxidation of Iodobenzene Derivatives
Initial oxidation of 2-iodobenzoic acid or its ester derivatives using peracetic acid (CH₃CO₃H) yields a diacetate intermediate. This step mirrors the preparation of PIDA, where iodobenzene reacts with peracetic acid in acetic acid to form (diacetoxyiodo)benzene :
Step 2: Ligand Exchange
The diacetate intermediate undergoes ligand substitution with benzoic acid or its sodium salt in a polar aprotic solvent (e.g., dimethylformamide). This step replaces acetate groups with the benzoate moiety:
The final product is isolated via crystallization or column chromatography, yielding a pale yellow solid.
Reactivity and Applications in Organic Synthesis
Phenyl 2-iodosylbenzoate serves as a mild yet efficient oxidant, particularly in reactions requiring selective oxygen transfer. Its applications include:
Epoxidation of Alkenes
Similar to iodosobenzene, this reagent facilitates the epoxidation of electron-deficient alkenes. The mechanism involves the formation of an iodonium intermediate, which transfers an oxygen atom to the alkene :
Oxidation of Alcohols and Sulfides
Primary alcohols are oxidized to aldehydes, while sulfides are converted to sulfoxides. The benzoate ligand moderates the reactivity, reducing over-oxidation risks compared to stronger oxidants like PIFA .
Catalytic Cycles
In combination with transition metals (e.g., Ru or Mn), phenyl 2-iodosylbenzoate participates in catalytic oxidations. For example, it regenerates active metal-oxo species in C–H bond functionalization reactions, enabling sustainable synthesis protocols.
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